molecular formula C10H5F3N2 B12963992 2-(Trifluoromethyl)-1H-indole-6-carbonitrile

2-(Trifluoromethyl)-1H-indole-6-carbonitrile

Cat. No.: B12963992
M. Wt: 210.15 g/mol
InChI Key: JHNXMTWNRFZZLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cheap sources of trifluoromethyl groups, such as CF3SO2Na, is preferred to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile is unique due to its combination of the indole structure and trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and bioactivity make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-6-carbonitrile

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H

InChI Key

JHNXMTWNRFZZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)C(F)(F)F

Origin of Product

United States

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